molecular formula C22H28N2O6 B2713640 6-((tetrahydro-2H-pyran-4-yl)methoxy)-N-(3,4,5-trimethoxybenzyl)nicotinamide CAS No. 2034448-75-2

6-((tetrahydro-2H-pyran-4-yl)methoxy)-N-(3,4,5-trimethoxybenzyl)nicotinamide

Cat. No. B2713640
M. Wt: 416.474
InChI Key: QENSSSIRYGEQCX-UHFFFAOYSA-N
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Description

Typically, this would include the IUPAC name, common names, and structural formula of the compound.



Synthesis Analysis

This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, reaction conditions, and yield.



Molecular Structure Analysis

This would involve the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound.



Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes, including its reactivity and selectivity.



Physical And Chemical Properties Analysis

This would involve determining properties such as the compound’s melting point, boiling point, solubility, and stability.


Scientific Research Applications

Structural and Energetic Analysis of Molecular Assemblies

A study by Jarzembska et al. (2017) synthesized new cocrystals of pharmaceutically active compounds, including nicotinamide, to evaluate basic recognition patterns and crystal lattice energetic features. This research underscores the importance of molecular interactions in drug design and development (Jarzembska et al., 2017).

Bioactivity Studies

Another study focused on the synthesis of new pyrazolines incorporating nicotinamide derivatives, investigating their cytotoxic activities on tumor and non-tumor cell lines and inhibitory effects on carbonic anhydrase isoenzymes. This demonstrates the compound's potential in developing treatments targeting specific enzymes or cancer types (Kucukoglu et al., 2016).

Inhibition of Na+/Ca2+ Exchange

The pharmacological properties and interaction domains of a novel Na+/Ca2+ exchange inhibitor were investigated, demonstrating preferential inhibition of NCX3, which is essential for developing neuroprotective drugs. This research provides insight into the compound's role in modulating ion exchange processes relevant to neurological conditions (Iwamoto & Kita, 2006).

Biotransformation by Microbial Cultures

Research by Hsu et al. (2007) on the biotransformation of gallic acid by Beauveria sulfurescens ATCC 7159, which produced metabolites also derived from gallic acid in mammals, highlights the potential of microbial cultures to mimic mammalian metabolism. This approach could facilitate the generation of metabolites for studying pharmacological and toxicological properties (Hsu et al., 2007).

Safety And Hazards

This would involve studying the compound’s toxicity, flammability, and environmental impact.


Future Directions

This would involve a discussion of potential future research directions, such as new synthetic methods, applications, or modifications of the compound.


Please consult with a professional chemist or a relevant expert for a comprehensive analysis of this compound. It’s also important to note that handling chemicals should always be done in a controlled environment following the appropriate safety protocols.


properties

IUPAC Name

6-(oxan-4-ylmethoxy)-N-[(3,4,5-trimethoxyphenyl)methyl]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O6/c1-26-18-10-16(11-19(27-2)21(18)28-3)12-24-22(25)17-4-5-20(23-13-17)30-14-15-6-8-29-9-7-15/h4-5,10-11,13,15H,6-9,12,14H2,1-3H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QENSSSIRYGEQCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CNC(=O)C2=CN=C(C=C2)OCC3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-((tetrahydro-2H-pyran-4-yl)methoxy)-N-(3,4,5-trimethoxybenzyl)nicotinamide

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